1,3-Dichloro-5-fluoro-2-isocyanatobenzene
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Overview
Description
1,3-Dichloro-5-fluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H2Cl2FNO. It is a derivative of benzene, featuring chlorine, fluorine, and isocyanate functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloro-5-fluorobenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to form the isocyanate group . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-fluoro-2-isocyanatobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with the isocyanate group.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate substitution reactions.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Scientific Research Applications
1,3-Dichloro-5-fluoro-2-isocyanatobenzene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Utilized in the development of polymers and advanced materials due to its reactive isocyanate group.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-fluoro-2-isocyanatobenzene primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity makes it useful in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-isocyanatobenzene: Similar structure but lacks the fluorine atom.
3,5-Dichlorophenyl isocyanate: Lacks the fluorine atom and has a different substitution pattern.
Uniqueness
1,3-Dichloro-5-fluoro-2-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and materials science .
Properties
Molecular Formula |
C7H2Cl2FNO |
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Molecular Weight |
206.00 g/mol |
IUPAC Name |
1,3-dichloro-5-fluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChI Key |
BJJCTTWAVRELGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)F |
Origin of Product |
United States |
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